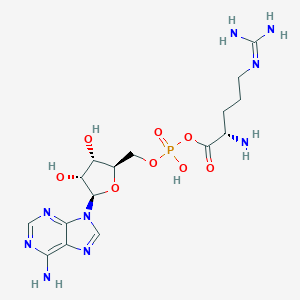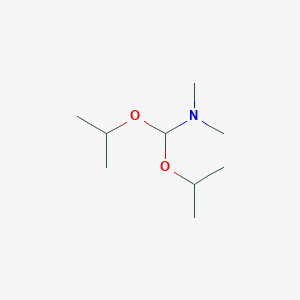
N,N-Dimethylformamide diisopropyl acetal
Übersicht
Beschreibung
N,N-Dimethylformamide diisopropyl acetal is a chemical reagent that has been utilized in various synthetic applications. It is known for its ability to introduce formyl groups into molecules and to act as a derivatizing agent, enhancing the properties of compounds for analytical purposes.
Synthesis Analysis
The synthesis of derivatives using N,N-dimethylformamide diisopropyl acetal involves the reaction of the reagent with specific functional groups in target molecules. For instance, amino acids containing N-methyl or cyclic secondary amines can be converted to volatile derivatives through reaction with this reagent. The process involves the formation of an amide acetal intermediate, followed by formylation of the amine functionalities and direct esterification of carboxylic acid groups, resulting in N-formyl esters that are stable and suitable for assay development .
Molecular Structure Analysis
The molecular structure of derivatives formed using N,N-dimethylformamide diisopropyl acetal is characterized by the presence of formyl ester groups. In the case of corticosteroids like dexamethasone, the reagent has been used to produce a corticosteroid ester, which is typically obtained after several reaction steps. The structure of this product has been determined and is of significant interest in analytical chemistry and drug residue surveys .
Chemical Reactions Analysis
N,N-Dimethylformamide diisopropyl acetal is involved in various chemical reactions, particularly in the formation and modification of heterocyclic compounds. It is used for formylation of active methylene groups, conversion of methyl groups to enamines, and formylation of amino groups to give amidines. These reactions produce useful intermediates for further chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of derivatives formed using N,N-dimethylformamide diisopropyl acetal are tailored for specific analytical applications. For example, the acetal derivatives of barbiturates and related compounds can be chromatographed with good precision and speed, allowing for their separation and determination. The derivatives exhibit stability and are amenable to analysis by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, which confirms their structure and facilitates their identification .
Wissenschaftliche Forschungsanwendungen
-
- Application : DMF and its derivatives are used as reactants in a variety of chemical reactions . They can deliver their own H, C, N, and O atoms for the synthesis of a variety of compounds .
- Method : The specific method of application or experimental procedure can vary widely depending on the specific reaction being carried out. In general, DMF or its derivative is mixed with the other reactants under controlled conditions to carry out the reaction .
- Results : The results of these reactions are the synthesis of a variety of compounds. The specific outcomes can vary widely depending on the specific reaction being carried out .
-
- Application : N,N-Dimethylformamide diisopropyl acetal was used in the quantification of cocaine and its metabolite, benzoyl ecgonine from urine matrix .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The results of this application were the successful quantification of cocaine and its metabolite, benzoyl ecgonine from urine matrix .
-
- Application : N,N-Dimethylformamide (DMF) and its derivatives are used in a variety of chemical reactions . They can deliver their own H, C, N, and O atoms for the synthesis of a variety of compounds .
- Method : The specific method of application or experimental procedure can vary widely depending on the specific reaction being carried out. In general, DMF or its derivative is mixed with the other reactants under controlled conditions to carry out the reaction .
- Results : The results of these reactions are the synthesis of a variety of compounds. The specific outcomes can vary widely depending on the specific reaction being carried out .
-
- Application : N,N-Dimethylformamide diisopropyl acetal was used in the quantification of cocaine and its metabolite, benzoyl ecgonine from urine matrix .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The results of this application were the successful quantification of cocaine and its metabolite, benzoyl ecgonine from urine matrix .
-
- Application : N,N-Dimethylformamide dimethyl acetal is utilized for the derivatization of primary sulfonamides and trifluoroacetic acid. It is also used in the preparation of formamidine derivatives .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The results of this application were the successful derivatization of primary sulfonamides and trifluoroacetic acid, and the preparation of formamidine derivatives .
-
- Application : N,N-Dimethylformamide dineopentyl acetal was used in the synthesis of 1,3-dialkyl, benzyl and cyclohexyl barbiturate derivatives .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The results of this application were the successful synthesis of 1,3-dialkyl, benzyl and cyclohexyl barbiturate derivatives .
-
- Application : N,N-Dimethylformamide (DMF) and its derivatives are frequently used as an aprotic solvent in chemical transformations in laboratories of academia as well as in those of the chemical industry . They can deliver their own H, C, N, and O atoms for the synthesis of a variety of compounds .
- Method : The specific method of application or experimental procedure can vary widely depending on the specific reaction being carried out. In general, DMF or its derivative is mixed with the other reactants under controlled conditions to carry out the reaction .
- Results : The results of these reactions are the synthesis of a variety of compounds. The specific outcomes can vary widely depending on the specific reaction being carried out .
-
- Application : N,N-Dimethylformamide dimethyl acetal is utilized for the derivatization of primary sulfonamides and trifluoroacetic acid. It is also used in the preparation of formamidine derivatives .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The results of this application were the successful derivatization of primary sulfonamides and trifluoroacetic acid, and the preparation of formamidine derivatives .
-
- Application : N,N-Dimethylformamide dineopentyl acetal was used in the synthesis of 1,3-dialkyl, benzyl and cyclohexyl barbiturate derivatives .
- Method : The specific method of application or experimental procedure was not detailed in the source .
- Results : The results of this application were the successful synthesis of 1,3-dialkyl, benzyl and cyclohexyl barbiturate derivatives .
Eigenschaften
IUPAC Name |
N,N-dimethyl-1,1-di(propan-2-yloxy)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO2/c1-7(2)11-9(10(5)6)12-8(3)4/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZZATXWQMOVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(N(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20171701 | |
| Record name | N,N,N-Trimethyl-1,1-bis(1-methylethoxy)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylformamide diisopropyl acetal | |
CAS RN |
18503-89-4 | |
| Record name | N,N-Dimethyl-1,1-bis(1-methylethoxy)methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18503-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N,N-Trimethyl-1,1-bis(1-methylethoxy)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018503894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyl-1,1-bis(1-methylethoxy)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20171701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N-trimethyl-1,1-bis(1-methylethoxy)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










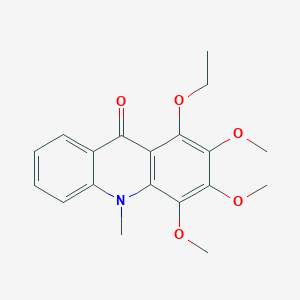

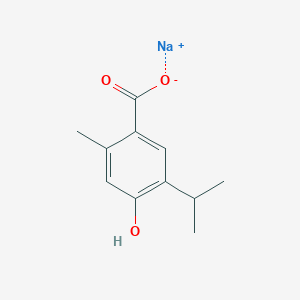
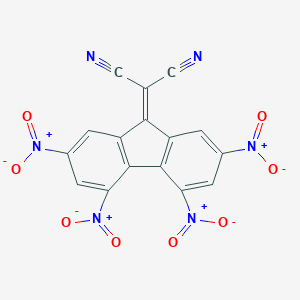

![2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B91490.png)
